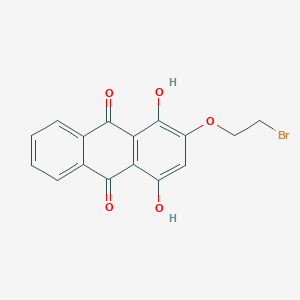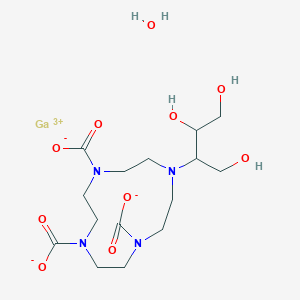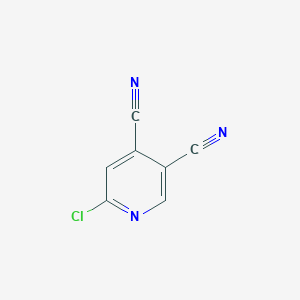
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound is characterized by the presence of two trifluoroethoxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Introduction of Trifluoroethoxy Groups: The anthracene-9,10-dione is reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the trifluoroethoxy groups at the 1 and 8 positions.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification: Industrial purification methods such as crystallization and distillation are used to obtain high-purity products.
化学反应分析
Types of Reactions
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives, depending on the reaction conditions and reagents used.
科学研究应用
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Dyes and Pigments: It serves as a precursor for the synthesis of dyes and pigments with enhanced stability and color properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
作用机制
The mechanism of action of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
相似化合物的比较
Similar Compounds
Anthraquinone: The parent compound, known for its use in dyes and organic electronics.
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione: A similar derivative with bromoethoxy groups instead of trifluoroethoxy groups.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with different substituents.
Uniqueness
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it suitable for various advanced applications in organic electronics, pharmaceuticals, and material science.
属性
CAS 编号 |
928797-14-2 |
|---|---|
分子式 |
C18H10F6O4 |
分子量 |
404.3 g/mol |
IUPAC 名称 |
1,8-bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H10F6O4/c19-17(20,21)7-27-11-5-1-3-9-13(11)16(26)14-10(15(9)25)4-2-6-12(14)28-8-18(22,23)24/h1-6H,7-8H2 |
InChI 键 |
ZGFHBIJKMUFJCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCC(F)(F)F)C(=O)C3=C(C2=O)C=CC=C3OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)
![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)
![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)




